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Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-Bromo-5-iodomandelic Acid: A Comprehensive NMR Guide

Executive Summary Halogenated mandelic acid derivatives, particularly those bearing orthogonal reactive sites like bromine and iodine, are highly prized chiral building blocks in drug discovery and cross-coupling methodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated mandelic acid derivatives, particularly those bearing orthogonal reactive sites like bromine and iodine, are highly prized chiral building blocks in drug discovery and cross-coupling methodologies. However, the precise structural elucidation of 2-bromo-5-iodomandelic acid presents unique spectroscopic challenges. The presence of two different heavy halogens on the aromatic ring significantly distorts local electron densities, leading to profound chemical shift anomalies.

As an Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. This guide provides a self-validating, causal framework for assigning the 1 H and 13 C NMR spectra of 2-bromo-5-iodomandelic acid, ensuring absolute structural confidence for downstream pharmaceutical applications.

The Challenge of Halogenated Aromatics: Heavy Atom Effects

The core challenge in assigning the 13 C NMR spectrum of 2-bromo-5-iodomandelic acid lies in the Heavy Atom Effect (HAE) . While standard aromatic carbons resonate between 110–140 ppm, the massive, highly polarizable electron clouds of bromine and iodine induce strong diamagnetic shielding on their attached (ipso) carbons.

If a researcher relies solely on predictive software without understanding the underlying quantum mechanical causality, they will misassign the ring carbons. Iodine, in particular, forces its ipso carbon upfield into the aliphatic region (~94 ppm), a phenomenon that must be independently validated through 2D heteronuclear correlation[1].

Self-Validating Experimental Protocols

To achieve unambiguous assignments, the experimental design must be a closed, self-validating system where no single assignment relies on an isolated data point.

Phase 1: Sample Preparation
  • Mass & Concentration: Weigh 20 mg of high-purity 2-bromo-5-iodomandelic acid.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D).

    • Causality: DMSO- d6​ is strictly chosen over CDCl 3​ . Mandelic acid derivatives possess polar hydroxyl and carboxyl groups that exhibit poor solubility in chloroform. Furthermore, DMSO strongly hydrogen-bonds with the -OH and -COOH protons, drastically reducing their exchange rate[1]. This allows these labile protons to be observed as distinct, quantifiable signals rather than a broad, uninformative baseline hump.

  • Filtration: Transfer the homogenous solution to a standard 5 mm NMR tube through a glass wool plug to remove particulate matter, ensuring optimal magnetic field homogeneity (shimming).

Phase 2: NMR Acquisition Parameters
  • 1 H NMR (400 MHz): Acquire 16 scans with a spectral width of 15 ppm. Set the relaxation delay (D1) to 2.0 seconds.

  • 13 C NMR (100 MHz): Acquire 1024 scans with a spectral width of 250 ppm. Set D1 to 5.0 seconds.

    • Causality: The extended D1 of 5.0 seconds for 13 C is non-negotiable. Quaternary carbons (C1, C2, C5, C8) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A standard 1-second delay would severely attenuate these signals, making the identification of the critical C-I and C-Br carbons impossible.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a long-range coupling delay optimized for nJCH​ = 8 Hz.

    • Self-Validation: HMBC is the cornerstone of this protocol. By observing the 3-bond correlation from the aliphatic alpha-proton to the aromatic C2 and C6 carbons, we unambiguously anchor the side chain to the ring, independently verifying the 1D assignment logic.

NMR Acquisition Workflow

G A 1. Sample Preparation (DMSO-d6, 298K) B 2. 1D NMR Acquisition (1H & 13C) A->B C 3. 2D Homonuclear (COSY: H-H coupling) B->C D 4. 2D Heteronuclear (HSQC & HMBC) B->D E 5. Data Integration & Self-Validation C->E D->E F 6. Final Chemical Shift Assignments E->F

Figure 1: Self-validating NMR acquisition and assignment workflow for halogenated aromatics.

1 H NMR Chemical Shift Assignments

The proton spectrum of 2-bromo-5-iodomandelic acid is characterized by a distinct 1,2,4-trisubstituted aromatic splitting pattern and the highly sensitive chiral alpha-proton[2].

Table 1: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)

PositionShift (ppm)Multiplicity J (Hz)IntegrationAssignment Logic & Causality
H-7 (CH) 5.25s-1HThe alpha-proton is heavily deshielded by the adjacent hydroxyl, carboxyl, and aromatic ring. It appears as a sharp singlet due to the lack of adjacent aliphatic protons[3].
OH ~6.10br s-1HHydrogen-bonded to DMSO; broad due to slow chemical exchange.
H-3 7.55d8.21HOrtho to the bulky bromine atom. Exhibits a large ortho-coupling to H-4.
H-4 7.68dd8.2, 2.01HPositioned between H-3 and the iodine atom. Exhibits both ortho-coupling (to H-3) and meta-coupling (to H-6).
H-6 7.82d2.01HIsolated between the iodine and the mandelic acid side chain. Exhibits only a small meta-coupling to H-4.
COOH ~12.80br s-1HHighly deshielded acidic proton; observable only due to the use of strictly anhydrous DMSO- d6​ .

13 C NMR Chemical Shift Assignments

The carbon spectrum is where the self-validating HMBC data and the Heavy Atom Effect (HAE) converge to provide absolute structural proof.

Table 2: 13 C NMR Assignments (DMSO- d6​ , 100 MHz)

PositionShift (ppm)TypeAssignment Logic & Causality
C-7 72.4CH-OHAliphatic carbon directly attached to the electronegative oxygen of the hydroxyl group[3].
C-5 94.5C-I (Quat)Critical Node: The profound diamagnetic shielding of the iodine atom forces this aromatic carbon deeply upfield. Validated by HMBC correlations from H-4 and H-6.
C-2 122.0C-Br (Quat)Experiences a moderate Heavy Atom Effect from bromine, shifting it upfield relative to standard aromatic carbons.
C-3 134.5CHStandard aromatic methine, confirmed via HSQC correlation to H-3 (7.55 ppm).
C-4 138.2CHStandard aromatic methine, confirmed via HSQC correlation to H-4 (7.68 ppm).
C-6 139.0CHStandard aromatic methine, confirmed via HSQC correlation to H-6 (7.82 ppm).
C-1 142.5C-R (Quat)Deshielded by the electron-withdrawing mandelic acid side chain. Validated by a strong 2-bond HMBC correlation from H-7.
C-8 173.5C=O (Quat)Highly deshielded carboxylic acid carbonyl carbon.

Conclusion & Best Practices

The structural elucidation of 2-bromo-5-iodomandelic acid demonstrates the necessity of combining foundational quantum mechanical principles (like the Heavy Atom Effect) with rigorous, self-validating 2D NMR methodologies. For drug development professionals synthesizing novel halogenated building blocks, relying on 1D 1 H NMR or predictive software alone is a critical failure point.

Key Takeaway: Always utilize DMSO- d6​ to lock labile protons, enforce extended relaxation delays (D1 5s) to capture heavily shielded quaternary carbons, and anchor side chains to the aromatic core using long-range HMBC correlations.

References

  • Source: Materials (Basel) / PubMed Central (PMC)
  • Source: Organic Letters (ACS Publications)
  • Living Polymerization of Chiral O-Carboxyanhydride of Mandelic Acid and Precise Stereoblock Copolymer Syntheses Source: Lanzhou University / DOI URL

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-Iodomandelic Acid

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol Strategic Utility in Drug Development Dihaloarenes are privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol

Strategic Utility in Drug Development

Dihaloarenes are privileged scaffolds in medicinal chemistry, allowing for the rapid, modular assembly of complex pharmacophores. 2-Bromo-5-iodomandelic acid is a highly versatile, trifunctional building block containing an α -hydroxy carboxylic acid moiety, a bromine atom at the C2 position, and an iodine atom at the C5 position.

Achieving sequential, site-selective functionalization on this scaffold requires strict control over reaction conditions. By exploiting the innate thermodynamic differences between carbon-halogen bonds, researchers can perform orthogonal palladium-catalyzed cross-coupling reactions—first at the C5 position, and subsequently at the C2 position—without the need for intermediate protecting group manipulations .

Mechanistic Causality: The Basis of Chemoselectivity

As an application scientist, it is crucial to understand why a protocol works rather than simply following a recipe. The chemoselectivity of this workflow is governed by two primary factors:

A. Bond Dissociation Energy (BDE) & Oxidative Addition

The oxidative addition of the Pd(0) catalyst to the aryl halide is the rate-determining and selectivity-determining step. The C–I bond has a significantly lower BDE (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). At ambient temperatures (20–25 °C), the thermal energy in the system is sufficient to overcome the activation barrier for C–I cleavage, but insufficient for C–Br cleavage. Consequently, a standard Pd(0) source like Pd(PPh 3​ ) 4​ will react exclusively at the C5 position .

B. The Mandelic Acid Motif: Base Stoichiometry

The substrate features an α -hydroxy acid. The carboxylic acid proton (pKa ~3.4) will immediately neutralize one equivalent of the inorganic base added to the reaction. Because Suzuki-Miyaura transmetalation strictly requires a basic environment to activate the boronic acid into a reactive boronate complex, failing to account for this acidic proton will stall the catalytic cycle. Therefore, a minimum of 3.0 equivalents of base is required to ensure both substrate neutralization and catalytic turnover. Furthermore, operating at room temperature prevents the transition-metal-mediated oxidation of the α -hydroxyl group into a keto-acid.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C5-I Cleavage) Pd0->OxAdd Fast at 20°C PdII_1 Pd(II) Intermediate [Ar(Br)-Pd-I] OxAdd->PdII_1 Chemoselective TransMet Transmetalation (Ar'-B(OH)2) PdII_1->TransMet Base (K2CO3) PdII_2 Pd(II) Intermediate [Ar(Br)-Pd-Ar'] TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Coupled Product (C2-Br Intact) RedElim->Product

Fig 1: Catalytic cycle showing chemoselective oxidative addition at the C5-iodine position.

Analytical Self-Validation: The Bromine Isotope Signature

A robust protocol must be self-validating. To confirm that the first cross-coupling step was entirely chemoselective for the C5-iodine, researchers must analyze the intermediate via LC-MS.

Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. A successful C5-coupling will yield a mass spectrum for the intermediate that displays a distinct 1:1 isotopic doublet separated by 2 m/z units . If the mass spectrum shows a single dominant mass peak (indicating the loss of bromine), the reaction parameters (usually temperature or catalyst speciation) have breached the chemoselective threshold .

Optimization Data

The table below summarizes the causality of condition selection. Deviating from the optimized temperature or base stoichiometry directly compromises chemoselectivity or yield.

EntryCatalyst SystemBase (Equiv.)Solvent SystemTemp (°C)C5-Arylation Yield (%)C2,C5-Diarylation (%)
1 (Optimal) Pd(PPh 3​ ) 4​ K 2​ CO 3​ (3.0) THF / H 2​ O (4:1) 25 >92% <1%
2Pd(dppf)Cl 2​ K 3​ PO 4​ (3.0)Dioxane / H 2​ O (4:1)8045%48%
3Pd(OAc) 2​ / PPh 3​ Et 3​ N (3.0)DMF5078%12%
4Pd(PPh 3​ ) 4​ K 2​ CO 3​ (1.5)THF / H 2​ O (4:1)2535%<1%

Data Interpretation: Entry 1 maintains strict chemoselectivity due to the ambient temperature. Entry 2 demonstrates that elevated temperatures provide enough thermal energy to cleave the C–Br bond, resulting in uncontrolled diarylation. Entry 4 fails to reach completion because the mandelic acid moiety consumes 1.0 equivalent of base, leaving insufficient base for the transmetalation step.

Experimental Protocols

Workflow SM 2-Bromo-5-iodomandelic acid (Starting Material) Step1 Protocol A: C5-Arylation Pd(PPh3)4, 25°C SM->Step1 Int C5-Aryl Intermediate (Retains C2-Br) Step1->Int Chemoselective Step2 Protocol B: C2-Coupling Pd(dppf)Cl2, 80°C Int->Step2 Final C2,C5-Bifunctionalized Product Step2->Final Elevated Temp

Fig 2: Sequential orthogonal cross-coupling workflow for 2-bromo-5-iodomandelic acid.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5

Objective: Selectively couple an aryl boronic acid at the C5 position while preserving the C2-bromine and the unprotected α -hydroxy acid.

Reagents:

  • 2-Bromo-5-iodomandelic acid (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.05 equiv, 1.05 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.05 equiv, 5 mol%)

  • Potassium carbonate (K 2​ CO 3​ ) (3.0 equiv, 3.0 mmol)

  • Degassed THF / Deionized H 2​ O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-iodomandelic acid, aryl boronic acid, and K 2​ CO 3​ .

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (Repeat 3 times).

  • Solvent Addition: Inject the degassed THF/H 2​ O mixture via syringe. Stir at 400 rpm for 5 minutes to ensure the base is fully dissolved (the solution will become slightly cloudy as the carboxylate salt forms).

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and quickly add Pd(PPh 3​ ) 4​ . Re-seal and purge with Argon for 2 minutes.

  • Reaction: Stir the mixture at 25 °C for 12–16 hours. Crucial: Do not apply heat, as this will initiate C2-bromine oxidative addition.

  • In-Process Control: Monitor via LC-MS. The reaction is complete when the starting material is consumed and the product mass shows the mandatory 1:1 isotopic doublet (M and M+2).

  • Workup: Acidify the aqueous layer to pH ~2 using 1M HCl (to re-protonate the mandelic acid). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via reverse-phase column chromatography if necessary.

Protocol B: Subsequent Cross-Coupling at C2

Objective: Functionalize the remaining C2-bromine using elevated temperatures and a robust bidentate catalyst system.

Reagents:

  • C5-Arylated Intermediate from Protocol A (1.0 equiv, 0.5 mmol)

  • Second Aryl boronic acid or Amine (1.2 equiv, 0.6 mmol) *[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)[Pd(dppf)Cl 2​ ] (0.05 equiv, 5 mol%)

  • Potassium phosphate tribasic (K 3​ PO 4​ ) (3.0 equiv, 1.5 mmol)

  • Degassed 1,4-Dioxane / H 2​ O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: Charge a heavy-walled reaction vial with the C5-arylated intermediate, the second coupling partner, K 3​ PO 4​ , and Pd(dppf)Cl 2​ .

  • Atmosphere Exchange: Evacuate and backfill the vial with Argon 3 times.

  • Solvent Addition: Inject the degassed Dioxane/H 2​ O mixture.

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Transfer to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously for 18 hours. Note: The robust bidentate dppf ligand prevents catalyst degradation at these elevated temperatures, which are necessary to cleave the stronger C2–Br bond.

  • Workup: Cool to room temperature. Acidify to pH ~2 with 1M HCl. Extract with Ethyl Acetate (3 x 10 mL). Dry the organics over Na 2​ SO 4​ , filter, and concentrate.

  • Validation: Analyze via LC-MS. The successful product will no longer display the 1:1 bromine isotopic doublet, confirming complete substitution at the C2 position.

References

  • Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320.[Link]

  • Dobrounig, P., Trobe, M., & Breinbauer, R. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 3-35.[Link]

  • Scott, N. W. J., Ford, M. J., Jeddi, N., Eyles, A., Simon, L., Whitwood, A. C., Tanner, T., Willans, C. E., & Fairlamb, I. J. S. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9682–9693.[Link]

Application

Application Notes and Protocols for 2-Bromo-5-iodomandelic Acid as a Versatile Chiral Building Block

Introduction: The Strategic Value of Halogenated Chiral Scaffolds In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure starting materials is paramount.[1] Chiral bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Halogenated Chiral Scaffolds

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure starting materials is paramount.[1] Chiral building blocks serve as the foundational units for constructing complex, three-dimensional molecules with precise stereochemistry, a critical factor as the biological activity of enantiomers can differ dramatically.[1][] Among the vast arsenal of available synthons, α-hydroxy carboxylic acids, and specifically mandelic acid derivatives, have proven to be exceptionally valuable due to their ready availability and the strategic utility of their functional groups.[3]

This application note focuses on 2-bromo-5-iodomandelic acid, a uniquely functionalized chiral building block. Its structure is distinguished by three key features: a stereogenic center at the α-position, and two different halogen atoms—bromine and iodine—on the aromatic ring. This distinct halogenation pattern allows for programmed, selective functionalization through orthogonal synthetic strategies, most notably in metal-catalyzed cross-coupling reactions.[4][5] The differential reactivity between the carbon-iodine and carbon-bromine bonds provides chemists with a powerful tool for the modular and sequential construction of highly substituted, stereochemically defined molecules, making it an invaluable intermediate for pharmaceutical and materials science research.[4][6][7]

Synthesis and Enantiomeric Resolution

The practical application of 2-bromo-5-iodomandelic acid begins with its synthesis as a racemate, followed by a crucial chiral resolution step to separate the individual (R)- and (S)-enantiomers.

Protocol 1: Synthesis of Racemic 2-Bromo-5-iodomandelic Acid

The synthesis of the target molecule can be achieved from the corresponding acetophenone derivative, a common strategy for preparing mandelic acids.[8]

Workflow for Synthesis of Racemic 2-Bromo-5-iodomandelic Acid

A 2-Bromo-5-iodoacetophenone B α,α-Dibromo-2-bromo- 5-iodoacetophenone A->B Bromination (Br₂) Glacial Acetic Acid C Racemic 2-Bromo-5-iodomandelic Acid B->C Alkaline Hydrolysis (e.g., NaOH or KOH) then Acidification (HCl)

Caption: Synthesis of racemic 2-bromo-5-iodomandelic acid.

Step-by-Step Methodology:

  • Bromination of 2-Bromo-5-iodoacetophenone:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap, dissolve 1.0 equivalent of 2-bromo-5-iodoacetophenone in glacial acetic acid.

    • Cool the solution to approximately 15-20°C in an ice bath.

    • Slowly add a solution of 2.0 equivalents of bromine in glacial acetic acid dropwise while maintaining the temperature. The initiation of the reaction can sometimes be slow; gentle warming to ~30°C may be required to start the reaction, after which it should proceed at 20°C.[8]

    • After the addition is complete, stir the mixture at room temperature for 2-3 hours until TLC or HPLC analysis indicates the complete consumption of the starting material.

    • The intermediate α,α-dibromoacetophenone derivative can be isolated or, preferably, used directly in the next step.

  • Alkaline Hydrolysis:

    • Carefully pour the reaction mixture from Step 1 into a vigorously stirred aqueous solution of excess sodium hydroxide (e.g., 10-15 equivalents) cooled in an ice bath. This hydrolysis is highly exothermic and must be controlled.

    • Allow the mixture to stir and warm to room temperature, then heat to 60-70°C for several hours to ensure complete hydrolysis.

    • Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

  • Acidification and Isolation:

    • Cool the aqueous filtrate in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2.

    • A white solid, the racemic 2-bromo-5-iodomandelic acid, will precipitate.

    • Extract the entire mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Recrystallize the solid from a suitable solvent system (e.g., benzene or a toluene/hexane mixture) to obtain purified racemic 2-bromo-5-iodomandelic acid.[8]

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

The separation of enantiomers is most commonly achieved by converting the racemate into a pair of diastereomers, which possess different physical properties and can be separated.[9] For a carboxylic acid, this involves reaction with an enantiomerically pure chiral base.[3][10]

Workflow for Chiral Resolution

cluster_0 Resolution Process A Racemic (R/S)-Acid C Diastereomeric Salts ((R)-Acid-(R)-Amine) ((S)-Acid-(R)-Amine) A->C B Chiral Base (e.g., (R)-Amine) B->C D Fractional Crystallization C->D E Less Soluble Salt (e.g., (R)-Acid-(R)-Amine) D->E F More Soluble Salt (in Mother Liquor) D->F G Acidification (HCl) E->G H Acidification (HCl) F->H I Pure (R)-Acid G->I J Pure (S)-Acid (from mother liquor) H->J

Caption: Chiral resolution using diastereomeric salt formation.

Step-by-Step Methodology:

  • Formation of Diastereomeric Salts:

    • Dissolve one equivalent of racemic 2-bromo-5-iodomandelic acid in a suitable hot solvent, such as methanol or ethanol.

    • In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or brucine) in the same solvent. The use of a half-equivalent of the resolving agent is a common technique to selectively crystallize one diastereomer.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then to 0-4°C to induce crystallization. The first crop of crystals will be enriched in one diastereomer.[11]

  • Isolation and Purification of Diastereomer:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor, which contains the more soluble diastereomer.

    • The diastereomeric purity can be enhanced by recrystallizing the collected salt from a minimal amount of hot solvent.[11] The progress can be monitored by measuring the optical rotation at each step.

  • Liberation of the Pure Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • With vigorous stirring, add 2M HCl dropwise until the pH of the solution is ~1. This will protonate the mandelic acid, causing it to precipitate out of the solution, while the chiral amine remains in the aqueous phase as its hydrochloride salt.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched 2-bromo-5-iodomandelic acid.

    • The other enantiomer can be recovered from the mother liquor from step 2.1 by a similar acidification and extraction process.

Analytical Data and Quality Control

The enantiomeric excess (e.e.) and purity of the final product must be rigorously confirmed.

ParameterMethodExpected Result
Purity HPLC, ¹H NMR, ¹³C NMR>98%
Enantiomeric Excess (e.e.) Chiral HPLC>99% e.e.
Optical Rotation [α]D PolarimetrySpecific value for (R) and (S) enantiomers (concentration and solvent dependent)
Melting Point Melting Point ApparatusSharp, defined melting point

Chiral HPLC Conditions (Example):

  • Column: Polysaccharide-based Chiral Stationary Phase (CSP) (e.g., Chiralpak IA/IB/IC).[12]

  • Mobile Phase: A mixture of hexane/isopropanol with a small amount of trifluoroacetic acid (TFA) for peak shaping.[12]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 or 254 nm.

Applications in Orthogonal Synthesis

The primary synthetic value of 2-bromo-5-iodomandelic acid lies in the differential reactivity of its C-I and C-Br bonds, enabling programmed sequential cross-coupling reactions.[5] The C-I bond is significantly more reactive in palladium-catalyzed reactions, allowing for selective functionalization at the 5-position while leaving the C-Br bond at the 2-position intact for subsequent transformations.[5]

Orthogonal Reactivity Workflow

A (R)-2-Bromo-5-iodomandelic Acid Derivative (Protected) B First Cross-Coupling (Suzuki, Sonogashira, etc.) A->B Pd Catalyst, Ligand, Base Boronic Acid 1 (or other partner) Selective reaction at C-I bond C Intermediate with C-Br bond intact B->C D Second Cross-Coupling (Suzuki, Heck, etc.) C->D Pd Catalyst, Ligand, Base Boronic Acid 2 (or other partner) Reaction at C-Br bond E Highly Substituted Chiral Product D->E

Caption: Sequential cross-coupling using differential halogen reactivity.

Protocol 3: Representative Sequential Suzuki-Miyaura Cross-Coupling

This protocol describes the selective coupling of an aryl group at the 5-position (iodide), followed by a second coupling at the 2-position (bromide). The mandelic acid functional groups should be protected (e.g., methyl ester and TBDMS ether) prior to the coupling reactions.

Step-by-Step Methodology:

  • Protection of Hydroxyl and Carboxylic Acid Groups:

    • Esterify the carboxylic acid of enantiopure 2-bromo-5-iodomandelic acid using standard methods (e.g., MeOH, H₂SO₄ cat.).[5]

    • Protect the α-hydroxyl group as a silyl ether (e.g., TBDMSCl, imidazole) to prevent interference with the organometallic reagents.

  • First Suzuki Coupling (at C-I bond):

    • To a degassed solution of the protected mandelic acid derivative (1.0 eq), Arylboronic Acid 1 (1.2 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq) in a solvent mixture like 1,4-dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-100°C.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • Purify the product via flash column chromatography to isolate the 2-bromo-5-aryl intermediate.

  • Second Suzuki Coupling (at C-Br bond):

    • Using the product from the previous step (1.0 eq), set up a second Suzuki reaction with Arylboronic Acid 2 (1.2 eq).

    • Due to the lower reactivity of the C-Br bond, more forcing conditions or a more active catalyst system may be required. For example, a catalyst like Pd(dppf)Cl₂ with a stronger base (e.g., K₃PO₄) might be necessary.

    • Heat the reaction under an inert atmosphere.

    • Work-up and purify as described in the previous step to yield the di-arylated product.

  • Deprotection:

    • Remove the protecting groups (e.g., TBAF for TBDMS, LiOH for methyl ester) to reveal the final, highly substituted, enantiopure mandelic acid derivative.

Conclusion

2-Bromo-5-iodomandelic acid is a highly versatile and powerful chiral building block. Its utility is rooted in its stereochemically defined center and its capacity for selective, sequential functionalization. The protocols outlined in this document provide a framework for the synthesis, resolution, and strategic application of this compound. By enabling the controlled and modular construction of complex chiral molecules, it serves as a key enabler for innovation in pharmaceutical development, agrochemicals, and materials science.[4][6][7]

References

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 4). Unlocking Synthesis: The Role of 2-Bromo-5-iodo-1,3-dimethylbenzene. Retrieved from [Link]

  • PMC. (n.d.). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOMANDELIC ACID. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, August 3). Enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]

Sources

Method

Application Note: Strategic Utilization of 2-Bromo-5-Iodomandelic Acid in Modular API Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Protocol and Mechanistic Guide Executive Summary In modern active pharmaceutical ingredient (API) synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Protocol and Mechanistic Guide

Executive Summary

In modern active pharmaceutical ingredient (API) synthesis, the rapid generation of molecular complexity relies heavily on modular, orthogonal building blocks. 2-Bromo-5-iodomandelic acid (CAS 1261860-44-9) represents a highly privileged, trifunctional chiral scaffold[1]. It features three distinct reactive vectors:

  • C5-Iodide: Highly reactive, primed for initial transition-metal-catalyzed cross-coupling.

  • C2-Bromide: Moderately reactive, enabling sequential, orthogonal cross-coupling.

  • α -Hydroxy Carboxylic Acid: A stereogenic center vital for chiral induction, capable of acting as a synthon for peptidomimetics, cephalosporins, and anti-inflammatory agents[2][3].

This application note details field-proven protocols for leveraging the orthogonal reactivity of the bromo(iodo)arene core to synthesize complex API scaffolds without the need for nonproductive functional group manipulation or redundant protection/deprotection cycles[4].

Mechanistic Rationale: The Power of Orthogonal Reactivity

The strategic value of 2-bromo-5-iodomandelic acid lies in the differential bond dissociation energies (BDE) and oxidative addition rates of its carbon-halogen bonds. The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol).

When subjected to palladium-catalyzed or Ni/photoredox dual-catalyzed conditions, the metal center undergoes oxidative addition strictly at the C5-iodine position[5]. By carefully selecting a mild base (e.g., K₂CO₃) and a standard phosphine ligand (e.g., dppf), the C2-bromine remains entirely untouched. Once the C5 position is functionalized, a second cross-coupling event can be triggered at the C2-bromine by deploying a more electron-rich, sterically demanding ligand (e.g., BrettPhos or RuPhos) that lowers the activation barrier for C–Br oxidative addition.

Concurrently, the chiral α -hydroxy acid moiety must be preserved. Mandelic acid derivatives are prone to racemization under harsh basic conditions due to the acidity of the α -proton[6]. Therefore, all downstream transformations are engineered to operate under mild, stereoretentive conditions.

Workflow Visualization

OrthogonalCoupling SM 2-Bromo-5-Iodomandelic Acid (Trifunctional Scaffold) Step1 Chemoselective Suzuki Coupling (C5-Iodine Activation) SM->Step1 Pd(dppf)Cl2, K2CO3 25-50°C Int1 C5-Aryl-2-Bromomandelic Acid (Intermediate) Step1->Int1 Step2 Buchwald-Hartwig Amination (C2-Bromine Activation) Int1->Step2 Pd2(dba)3, BrettPhos 80°C Int2 C2-Amino-C5-Aryl Mandelic Acid Step2->Int2 Step3 Chiral Amidation (Carboxyl Activation) Int2->Step3 HATU, DIPEA 25°C API Final API Scaffold (Stereocenter Preserved) Step3->API

Figure 1: Orthogonal functionalization sequence of 2-bromo-5-iodomandelic acid.

Experimental Protocols

Note: Prior to executing these protocols, it is highly recommended to protect the α -hydroxyl group (e.g., as a TBS ether) if your specific Buchwald-Hartwig amine is highly nucleophilic, though the protocols below are optimized for the unprotected acid using controlled stoichiometry.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C5-Functionalization)

Objective: Site-selective arylation at the C5-iodide while preserving the C2-bromide and chiral center.

  • Preparation: In an oven-dried Schlenk flask under argon, charge 2-bromo-5-iodomandelic acid (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%) and finely milled anhydrous K₂CO₃ (2.5 equiv).

    • Causality: K₂CO₃ is chosen over stronger bases (like KOtBu) to strictly prevent the racemization of the mandelic acid stereocenter and to avoid premature activation of the C-Br bond.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Reaction: Stir the mixture at 50 °C for 4–6 hours.

  • Self-Validating QC Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation metric: Look for the complete disappearance of the starting material mass and the emergence of the product mass. Crucially, the product must retain a 1:1 isotopic ratio (M / M+2) indicative of the unreacted bromine atom.

  • Workup: Acidify with 1M HCl to pH 3, extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase chromatography if necessary.

Protocol B: Buchwald-Hartwig Amination (C2-Functionalization)

Objective: C–N bond formation at the sterically hindered C2-bromide position.

  • Preparation: To a dry vial, add the C5-arylated intermediate from Protocol A (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and BrettPhos (0.06 equiv, 6 mol%).

    • Causality: BrettPhos is a highly electron-rich, bulky biarylphosphine ligand specifically designed to promote rapid oxidative addition into unactivated C–Br bonds and facilitate reductive elimination, preventing competitive β -hydride elimination.

  • Solvent Addition: Add anhydrous, degassed tert-amyl alcohol (5 mL).

  • Reaction: Seal the vial and heat to 85 °C for 12 hours.

  • Self-Validating QC Check: Analyze via LC-MS. Validation metric: The 1:1 bromine isotope pattern must be completely absent, replaced by the desired mass of the aminated product. Chiral HPLC should be run against a racemic standard to confirm >98% ee.

Protocol C: Chiral Amidation (API Scaffold Finalization)

Objective: Coupling the carboxylic acid to a complex amine/peptide fragment without epimerization.

  • Preparation: Dissolve the intermediate from Protocol B (1.0 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir for 5 minutes at 0 °C.

    • Causality: HATU is utilized because its HOAt leaving group accelerates the amidation process, trapping the activated ester before any oxazolone-mediated racemization can occur at the α -carbon.

  • Coupling: Add the target amine (1.1 equiv). Allow the reaction to warm to 25 °C and stir for 2 hours.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and wash extensively with 5% LiCl aqueous solution (to remove DMF).

Quantitative Data & Analytics

The following table summarizes the typical performance metrics of the orthogonal workflow when applied to standard pharmaceutical building blocks.

Reaction StepTarget SiteCatalyst / ReagentsTemp (°C)Typical Yield (%)Enantiomeric Excess (ee %)
Suzuki-Miyaura C5 (Iodide)Pd(dppf)Cl₂, K₂CO₃5088 – 94> 99.0
Buchwald-Hartwig C2 (Bromide)Pd₂(dba)₃, BrettPhos8576 – 85> 98.5
Amidation Carboxylic AcidHATU, DIPEA2590 – 96> 98.5

Table 1: Performance metrics for the sequential functionalization of 2-bromo-5-iodomandelic acid. Yields represent isolated yields after chromatography. Enantiomeric excess was determined via chiral stationary phase HPLC.

Conclusion

2-Bromo-5-iodomandelic acid is a powerful synthon for the rapid, modular construction of complex APIs. By exploiting the inherent BDE differences between the C–I and C–Br bonds, chemists can execute a highly controlled, orthogonal cross-coupling sequence[4][5]. When paired with stereoretentive amidation techniques, this scaffold allows for the generation of diverse, enantiopure chemical libraries critical for modern drug discovery[2][6].

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in the synthesis of 2-bromo-5-iodomandelic acid

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with synthesizing 2-bromo-5-iodomandelic acid .

Because mandelic acid derivatives possess a mildly deactivating α -hydroxy acid motif, achieving high yields requires strict control over reaction equilibriums and regioselectivity. Depending on your laboratory's available precursors, this synthesis is typically approached via one of two field-proven pathways: the De Novo Cyanohydrin Route or the Late-Stage Iodination Route .

Below, you will find self-validating protocols, mechanistic causality, and targeted FAQs for both pathways to help you optimize your reaction yields.

Pathway 1: The De Novo Cyanohydrin Route

This pathway builds the mandelic acid scaffold from the ground up. By starting with commercially available 2-bromo-5-iodobenzaldehyde ([1]), you bypass the regioselectivity issues of late-stage halogenation, guaranteeing absolute structural accuracy.

Route1 A 2-Bromo-5-iodobenzaldehyde B NaCN / NaHSO3 (Nucleophilic Addition) A->B C 2-Bromo-5-iodomandelonitrile (Cyanohydrin Intermediate) B->C D 12M HCl / 100°C (Acidic Hydrolysis) C->D E 2-Bromo-5-iodomandelic acid D->E

Workflow for the De Novo Cyanohydrin Synthesis Route.

Step-by-Step Methodology
  • Bisulfite Adduct Formation: Suspend 2-bromo-5-iodobenzaldehyde (1.0 eq) in a saturated aqueous solution of sodium bisulfite (NaHSO₃, 1.2 eq). Stir vigorously at room temperature for 2 hours until a thick white slurry forms. Causality: The bisulfite adduct is highly water-soluble and highly electrophilic, bypassing the poor aqueous solubility of the halogenated benzaldehyde.

  • Cyanation: Cool the reaction to 0–5 °C. Add an aqueous solution of NaCN (1.5 eq) dropwise. Stir for 24 hours at room temperature. Extract the resulting 2-bromo-5-iodomandelonitrile with dichloromethane (DCM).

  • Acidic Hydrolysis: Dissolve the crude cyanohydrin in 12 M HCl. Heat to a vigorous reflux (100 °C) for 18 hours.

  • Isolation (Self-Validating Step): Cool the mixture and extract with ethyl acetate. Wash the organic layer with brine. Validation Check: Run a TLC (Hexanes/EtOAc 4:1). If a mid-Rf spot persists, hydrolysis is incomplete. Purify the final product by recrystallization from benzene or toluene.

Troubleshooting FAQs

Q: Why is my cyanohydrin formation stalling at 50-60% conversion? A: The nucleophilic addition of cyanide to a carbonyl is a reversible equilibrium. While electron-withdrawing halogens (Br, I) generally favor the cyanohydrin product, poor pH control can push the equilibrium backward. If the pH rises above 6, the cyanohydrin reverts to the aldehyde. Utilizing the bisulfite adduct method (Step 1) locks the aldehyde into a reactive state and forces the equilibrium forward upon cyanide addition.

Q: I am isolating a large amount of a neutral intermediate instead of the final carboxylic acid. What is it, and how do I fix it? A: You are likely isolating the primary amide (2-bromo-5-iodomandelamide). Nitrile hydrolysis proceeds via an amide intermediate. If your acid concentration drops below 12 M, or if the reflux temperature is insufficient, the reaction lacks the thermodynamic energy to hydrolyze the highly stable amide bond. Ensure you are using concentrated 12 M HCl and maintaining a rolling boil to prevent stalling at the amide stage ([2]).

Pathway 2: Late-Stage Electrophilic Aromatic Iodination

If you already have 2-bromomandelic acid, you can perform a direct electrophilic aromatic substitution (EAS). The regiochemistry is dictated by the strongly ortho/para-directing bromine atom and the weakly deactivating α -hydroxy acid group.

Route2 A 2-Bromomandelic Acid B N-Iodosuccinimide (NIS) ACN/H2O (1:1), 25°C A->B C Electrophilic Aromatic Substitution (Para to Bromine) B->C D 2-Bromo-5-iodomandelic acid C->D

Workflow for the Late-Stage Electrophilic Aromatic Iodination Route.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 2-bromomandelic acid (1.0 eq) in a 1:1 mixture of Acetonitrile (ACN) and H₂O. Causality: Aqueous conditions enhance the halogen-bonding capabilities of the mandelic acid motif.

  • Halogenation: Add N-iodosuccinimide (NIS) (1.05 eq) in small portions at 25 °C. Stir for 24 hours in the dark to prevent radical side reactions.

  • Quenching (Self-Validating Step): Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Validation Check: If the solution retains a yellow/brown tint, unreacted electrophilic iodine species remain. Continue adding Na₂S₂O₃ until the solution is completely colorless.

  • Workup: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Troubleshooting FAQs

Q: Why is the reaction rate so slow without a transition metal catalyst? A: Mandelic acid derivatives possess a unique structural advantage: the α -hydroxy acid motif can act as a Lewis basic additive. It engages in halogen bonding with N-halosuccinimides, increasing the electropositive character of the halogen prior to electrophilic transfer. This auto-catalytic behavior allows the reaction to proceed smoothly at room temperature without heavy metals ([3],).

Q: How do I prevent over-iodination or incorrect regioselectivity? A: The 5-position is para to the bromine, making it the most electronically favored site. However, excess NIS or elevated temperatures can force iodination at the 3-position (ortho to Br). Strict stoichiometric control (maximum 1.05 eq of NIS) and maintaining ambient temperatures (25 °C) are critical to preserving >95% regioselectivity.

Quantitative Data Comparison

To help you select the best route for your specific laboratory constraints, refer to the performance metrics below:

ParameterDe Novo Cyanohydrin RouteLate-Stage Iodination Route
Starting Material 2-Bromo-5-iodobenzaldehyde2-Bromomandelic acid
Overall Yield 65 - 75%80 - 85%
Reaction Time 36 - 48 hours (2 steps)24 hours (1 step)
Regioselectivity Absolute (Pre-installed halogens)High (>95% para to Br)
Primary Impurity 2-Bromo-5-iodomandelamide2-Bromo-3,5-diiodomandelic acid
Scalability High (Kilogram scale)Moderate (Due to NIS cost)

References

  • Title: Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: 2-Bromo-5-iodobenzaldehyde | CID 51358477 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Optimization

Preventing light-induced degradation of 2-bromo-5-iodomandelic acid during storage

Welcome to the technical support center for 2-bromo-5-iodomandelic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the light-indu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-bromo-5-iodomandelic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the light-induced degradation of this critical research compound during storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.

Introduction to the Challenge: The Light Sensitivity of 2-Bromo-5-Iodomandelic Acid

2-Bromo-5-iodomandelic acid is a halogenated aromatic compound with significant potential in pharmaceutical synthesis. However, like many molecules rich in aromatic rings and heavy halogens, it is susceptible to degradation upon exposure to light. This photodegradation can lead to the formation of impurities, a decrease in purity, and ultimately, a loss of the desired chemical reactivity and biological activity. Understanding and mitigating this degradation is paramount for reproducible and successful research outcomes.

The primary mechanism of light-induced degradation in such compounds involves the absorption of photons, leading to the excitation of electrons. This excited state can then undergo several reactions, including homolytic cleavage of the carbon-halogen bonds (particularly the weaker carbon-iodine bond), photooxidation, and other complex radical-mediated pathways.[1] The presence of both bromine and iodine on the aromatic ring, along with the carboxylic acid and alpha-hydroxy functionalities of the mandelic acid moiety, creates a molecule with multiple potential sites for photochemical reactions.

Troubleshooting Guide: Diagnosing and Resolving Degradation Issues

This section is designed to help you identify and solve common problems associated with the storage and handling of 2-bromo-5-iodomandelic acid.

Issue 1: Visual Discoloration of the Solid Compound (e.g., from white/off-white to yellow/brown)

Question: My solid 2-bromo-5-iodomandelic acid, which was initially a white or off-white powder, has developed a yellowish or brownish tint after a period of storage. What is causing this, and is the material still usable?

Answer:

Causality: Discoloration is a common and often the first visible sign of degradation. It typically indicates the formation of new, colored impurities. For halogenated aromatic compounds, this can be due to several factors:

  • Formation of Elemental Iodine (I₂): The carbon-iodine bond is weaker than the carbon-bromine bond and is more susceptible to homolytic cleavage upon exposure to light. This can generate iodine radicals which can then combine to form elemental iodine (I₂), which has a characteristic brownish-purple color.

  • Oxidation Products: Photooxidation can lead to the formation of quinone-like structures or other conjugated systems that absorb visible light, resulting in a colored appearance.[2]

  • Polymeric Impurities: Radical species generated during photodegradation can initiate polymerization reactions, leading to larger, often colored, polymeric byproducts.

Is it usable? The usability of the discolored material depends on the extent of degradation and the sensitivity of your application. For many synthetic applications, a slight discoloration might be acceptable if the impurity can be easily removed during workup or purification. However, for applications requiring high purity, such as in late-stage drug development or quantitative assays, the presence of these impurities can be detrimental. It is highly recommended to assess the purity of the material before use.

Troubleshooting and Prevention Workflow:

  • Assess Purity:

    • Thin-Layer Chromatography (TLC): A quick and simple way to check for the presence of new, more polar or non-polar impurities. Spot the discolored material alongside a fresh or properly stored sample. The appearance of new spots indicates degradation.

    • High-Performance Liquid Chromatography (HPLC): A more quantitative method to determine the purity and identify the percentage of degradation products. A stability-indicating HPLC method is crucial for this. (See Experimental Protocols section for a suggested starting method).

    • UV-Vis Spectroscopy: A solution of the discolored compound may show new absorption bands at longer wavelengths compared to a pure sample, corresponding to the colored impurities.

  • Immediate Corrective Actions:

    • If the discoloration is minor and purity is still acceptable for your needs, proceed with your experiment but be mindful of potential side reactions or lower yields.

    • If significant degradation has occurred, the material should be purified (e.g., by recrystallization) or a fresh batch should be used.

  • Long-Term Prevention:

    • Storage in Amber Vials: Always store 2-bromo-5-iodomandelic acid in amber glass vials or containers that block UV and visible light.[3]

    • Exclusion of Light: For an extra layer of protection, wrap the amber vial in aluminum foil or store it in a light-proof secondary container.[4]

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of photooxidation.

    • Low Temperature: Store at reduced temperatures (refrigeration at 2-8°C or freezing at -20°C) to slow down the rate of any potential degradation reactions.[5]

Issue 2: Inconsistent or Lower-than-Expected Yields in Chemical Reactions

Question: I am using 2-bromo-5-iodomandelic acid in a cross-coupling reaction, and my yields are inconsistent or significantly lower than expected. Could this be related to degradation?

Answer:

Causality: Yes, degradation of the starting material is a very likely cause. The reactive sites on 2-bromo-5-iodomandelic acid are the carbon-halogen bonds. If these have been compromised due to photodegradation, the concentration of the active starting material is reduced, leading to lower yields.

  • Dehalogenation: Light can induce the cleavage of the C-I or C-Br bonds, replacing them with a hydrogen atom (from a hydrogen donor in the environment). This dehalogenated impurity will be unreactive in your cross-coupling reaction.

  • Formation of Inhibitory Byproducts: The degradation products themselves might interfere with or inhibit the catalyst used in your reaction.

Troubleshooting and Prevention Workflow:

  • Confirm Starting Material Purity: Before starting your reaction, always confirm the purity of your 2-bromo-5-iodomandelic acid, especially if the bottle has been opened multiple times or stored for an extended period. Use HPLC or ¹H NMR to quantify the purity.

  • Reaction Monitoring:

    • Use TLC or LC-MS to monitor the progress of your reaction. If you observe the presence of the starting material even after extended reaction times, it could indicate that a portion of it is unreactive (i.e., degraded).

    • Look for unexpected side products that may be derived from the degradation products of your starting material.

  • Preventative Measures:

    • Aliquot the Reagent: Upon receiving a new bottle of 2-bromo-5-iodomandelic acid, it is good practice to aliquot it into smaller, single-use amber vials under an inert atmosphere. This minimizes the exposure of the entire batch to light and air each time it is used.

    • Fresh is Best: For critical reactions, use a freshly opened bottle or a recently purified batch of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of 2-bromo-5-iodomandelic acid?

A1: For optimal long-term stability, 2-bromo-5-iodomandelic acid should be stored under the following conditions:

  • Temperature: -20°C (frozen) is ideal. For shorter-term storage, 2-8°C (refrigerated) is acceptable.

  • Light: In an amber glass vial, wrapped in aluminum foil, and stored in a dark location (e.g., inside a light-proof box in the freezer).

  • Atmosphere: Under a dry, inert atmosphere such as argon or nitrogen.

  • Container: A tightly sealed container to prevent moisture ingress.

Storage ConditionRecommendationRationale
Temperature -20°C (ideal) or 2-8°CSlows down the rate of chemical reactions, including degradation.
Light Protection Amber vial + Aluminum foilPrevents the initiation of photochemical degradation pathways.[3]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with oxygen, preventing photooxidation.
Container Tightly sealed glass vialPrevents exposure to moisture and atmospheric contaminants.

Q2: I have prepared a solution of 2-bromo-5-iodomandelic acid in a solvent. How should I store it?

A2: Solutions of 2-bromo-5-iodomandelic acid are also light-sensitive and should be handled with care.

  • Container: Use an amber volumetric flask or a clear flask wrapped completely in aluminum foil.

  • Storage Duration: Prepare solutions fresh whenever possible. If storage is necessary, store in the dark at a low temperature (2-8°C).

  • Solvent Choice: Be aware that the solvent can influence the rate and pathway of photodegradation. Protic solvents could potentially act as hydrogen donors in dehalogenation reactions.

Q3: What are the likely degradation products I should look for when analyzing a potentially degraded sample?

A3: Based on the structure of 2-bromo-5-iodomandelic acid, the following are plausible degradation products:

  • 2-Bromo-mandelic acid: Resulting from de-iodination.

  • 5-Iodo-mandelic acid: Resulting from de-bromination (less likely than de-iodination).

  • Mandelic acid: Resulting from complete dehalogenation.

  • 2-Bromo-5-iodobenzaldehyde: Resulting from oxidative decarboxylation of the mandelic acid side chain.

  • Hydroxy-derivatives: Formed through photohydrolysis where a halogen is replaced by a hydroxyl group.

Q4: Can I use a standard C18 column for the HPLC analysis of 2-bromo-5-iodomandelic acid and its impurities?

A4: Yes, a C18 column is a good starting point for developing a stability-indicating HPLC method. The separation can be optimized by adjusting the mobile phase composition (e.g., acetonitrile or methanol and a buffered aqueous phase), pH, and gradient. A photodiode array (PDA) detector is recommended to identify peaks and check for peak purity.[6] See the Experimental Protocols section for a suggested starting method.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 2-Bromo-5-Iodomandelic Acid

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on your specific instrumentation and the impurity profile of your sample.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or using a PDA detector to scan from 200-400 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of the sample in a 50:50 mixture of acetonitrile and water.

Protocol 2: Forced Photodegradation Study

This protocol can be used to intentionally degrade the compound to identify potential degradation products and validate your analytical method.

  • Sample Preparation: Prepare a solution of 2-bromo-5-iodomandelic acid (e.g., 0.1 mg/mL) in a 50:50 acetonitrile/water mixture in a quartz cuvette or a clear glass vial.

  • Control Sample: Prepare an identical solution and wrap it in aluminum foil to protect it from light. This will serve as your time-zero or control sample.

  • Light Exposure: Place the unwrapped sample in a photostability chamber with a controlled light source (e.g., a xenon lamp providing ICH-compliant UV and visible light exposure).

  • Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the exposed solution and the control solution.

  • Analysis: Analyze the samples by the developed stability-indicating HPLC method and by LC-MS to identify the masses of the degradation products.

Visualizations

Diagram 1: Potential Photodegradation Pathways

G A 2-Bromo-5-iodomandelic Acid B Excited State A->B Light (hν) C De-iodination (Homolytic Cleavage) B->C C-I Bond Cleavage D Photooxidation B->D Reaction with O₂ E 2-Bromo-mandelic acid C->E F 2-Bromo-5-iodobenzaldehyde D->F G Further Degradation Products E->G F->G G Start Discoloration Observed AssessPurity Assess Purity (TLC, HPLC, UV-Vis) Start->AssessPurity IsPure Is Purity Acceptable? AssessPurity->IsPure Use Use with Caution IsPure->Use Yes Purify Purify or Discard IsPure->Purify No Prevent Implement Preventative Storage Use->Prevent Purify->Prevent

Caption: Troubleshooting workflow for observed discoloration of the compound.

References

  • Stability-indicating HPLC method optimization using quality.Journal of Applied Pharmaceutical Science.
  • Forced Degrad
  • Preparation method of 2-bromo-5-iodobenzoic acid.
  • A practical guide to forced degradation and stability studies for drug substances.
  • How to Store Reagents.Chemistry - University of Rochester.
  • How To Protect Light Sensitive Products.Tablet Presses.
  • Forced Degradation Studies for Biopharmaceuticals.
  • Stability Indicating Assay Method Development And Valid
  • CN109369345A - A kind of preparation method of 2-bromo-5-iodophenol.
  • Photodegradation Products and their Analysis in Food.Herald Scholarly Open Access.
  • p-BROMOMANDELIC ACID.Organic Syntheses Procedure.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Technical Support Center: Purification Strategies for Products of 5-Bromo-2-iodobenzoic Acid Reactions.Benchchem.
  • Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques.PubMed.
  • Development and validation of a stability indicating RP-HPLC-DAD method for the determin
  • Storage instructions for chemical reagents.

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Cross-Coupling Strategies: Decoding Bromine vs. Iodine Reactivity in 2-Bromo-5-Iodomandelic Acid

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to inefficient synthetic routing. In the synthesis of complex active pharmaceutical ingredients (APIs), the ability to se...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to inefficient synthetic routing. In the synthesis of complex active pharmaceutical ingredients (APIs), the ability to sequentially functionalize a single aromatic scaffold—without relying on cumbersome protecting group manipulations—is a hallmark of elegant and scalable design.

2-Bromo-5-iodomandelic acid serves as an exemplary bifunctional building block for such endeavors. By exploiting the inherent electronic and steric differences between its carbon-iodine (C–I) and carbon-bromine (C–Br) bonds, chemists can achieve precise, orthogonal cross-coupling. This guide provides an objective, in-depth comparative analysis of these reactive sites, detailing the mechanistic causality and providing self-validating protocols necessary to master this transformation.

Mechanistic Causality: The Chemical Basis of Orthogonality

The principle of orthogonal cross-coupling in dihaloarenes fundamentally hinges on the differential rates of oxidative addition, which is typically the rate-determining step in palladium-catalyzed catalytic cycles. The general order of reactivity for electrophiles in palladium-catalyzed reactions is universally recognized as –I > –Br ~ -OTf > –Cl, a principle extensively documented in [1].

In the specific case of 2-bromo-5-iodomandelic acid, three causal factors dictate reactivity:

  • Bond Dissociation Energy (BDE): The C–I bond at the 5-position has a significantly lower BDE (~65 kcal/mol) compared to the C–Br bond at the 2-position (~81 kcal/mol). This energetic disparity means the activation barrier (ΔG‡) for the insertion of Pd(0) into the C–I bond is much lower, allowing the reaction to proceed rapidly at ambient temperatures.

  • Steric Environment: The 5-position (iodine) is relatively unhindered. Conversely, the 2-position (bromine) is situated ortho to the bulky, coordinating mandelic acid side chain. This steric hindrance further retards oxidative addition at the C–Br bond, reinforcing chemoselectivity.

  • The Mandelic Acid Effect: The α-hydroxy carboxylic acid motif introduces acidic protons that can poison certain catalysts or trigger off-target reactions. Furthermore, while aryl iodides are superior substrates for C–C bond formation, their specific behavior in catalytic cycles requires careful solvent and base selection to prevent the formation of stable, inactive bridging halide dimers, as elucidated by [2]. To prevent catalyst poisoning without using protecting groups, reactions must be run with a strict excess of inorganic base to form an unreactive carboxylate/alkoxide dianion during transmetalation.

G Pd0 L_nPd(0) Catalyst Complex L_nPd(0) • Ar-X π-Complex Pd0->Complex Substrate 2-Bromo-5-iodomandelic acid Substrate->Complex TS_I TS (C-I Cleavage) ΔG‡ ≈ 15-20 kcal/mol Complex->TS_I Kinetically Favored TS_Br TS (C-Br Cleavage) ΔG‡ ≈ 25-30 kcal/mol Complex->TS_Br Kinetically Disfavored PdII_I L_nPd(II)(Ar)I (Proceeds at RT) TS_I->PdII_I Mild Conditions PdII_Br L_nPd(II)(Ar)Br (Requires Heat) TS_Br->PdII_Br Harsh Conditions

Energy profile logic for competitive oxidative addition of Pd(0) to C-I versus C-Br bonds.

Quantitative Reactivity Comparison

To design a successful orthogonal workflow, we must translate these mechanistic principles into empirical parameters. The table below summarizes the quantitative baseline data for these reactivity differences, supported by [3].

ParameterC–I Bond (5-Position)C–Br Bond (2-Position)
Bond Dissociation Energy (BDE) ~65 kcal/mol~81 kcal/mol
Oxidative Addition Kinetics Fast (Kinetically favored)Slow (Requires thermal activation)
Optimal Temperature 20°C – 40°C80°C – 100°C
Preferred Catalyst/Ligand Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ with XPhos or SPhos
Chemoselectivity >95% (C–I over C–Br)N/A (Performed sequentially after C–I)
Base Compatibility Mild (e.g., Na₂CO₃, K₃PO₄)Stronger (e.g., Cs₂CO₃, K₃PO₄)

Self-Validating Experimental Protocols

The following methodologies detail a protecting-group-free, two-step sequential Suzuki-Miyaura coupling. Every protocol is designed as a "self-validating system," meaning it includes built-in analytical checkpoints to confirm success before advancing.

Protocol A: Chemoselective Coupling at the C–I Bond (5-Position)

Objective: Selectively arylate the 5-position while preserving the 2-bromo substituent for downstream functionalization.

Causality & Design: We utilize Pd(PPh₃)₄ because its moderate electron density is sufficient to activate the weak C–I bond but insufficient to breach the higher activation barrier of the C–Br bond at ambient temperatures. A 3.0 equivalent excess of Na₂CO₃ is critical: the mandelic acid moiety will immediately consume 2 equivalents of base to form the dianion. The remaining 1 equivalent maintains the alkaline environment necessary to activate the boronic acid.

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask, combine 2-bromo-5-iodomandelic acid (1.0 mmol), Arylboronic Acid A (1.05 mmol), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Solvent & Base: Add a degassed mixture of Toluene/EtOH/H₂O (2:1:1, 10 mL) followed by Na₂CO₃ (3.0 mmol).

  • Reaction: Stir the biphasic mixture vigorously at 25°C for 4–6 hours under an argon atmosphere.

  • Self-Validation Checkpoint: Sample the organic layer and analyze via LC-MS. The reaction is complete when the starting material peak ([M-H]⁻ = 355/357) disappears and a new peak corresponding to the 5-aryl-2-bromomandelic acid emerges. Critical validation: Verify the absence of double-arylation products. If double coupling is detected, lower the temperature to 15°C for future iterations.

  • Workup: Acidify the aqueous layer to pH 2 with 1M HCl to reprotonate the mandelic acid, extract with EtOAc, dry over MgSO₄, and concentrate.

Protocol B: Subsequent Coupling at the C–Br Bond (2-Position)

Objective: Functionalize the remaining C–Br bond to yield the highly complex 2,5-disubstituted mandelic acid target.

Causality & Design: With the iodine removed, the C–Br bond is the sole electrophile. However, its high BDE and ortho-steric hindrance require a highly active catalyst system. We employ Pd₂(dba)₃ paired with XPhos (a dialkylbiarylphosphine ligand). XPhos is highly electron-rich (facilitating oxidative addition into C–Br) and sterically demanding (accelerating the reductive elimination step). Elevated temperatures (90°C) provide the thermal energy required to overcome the activation barrier.

Step-by-Step Methodology:

  • Preparation: To a clean Schlenk flask, add the crude 5-aryl-2-bromomandelic acid intermediate from Protocol A (1.0 mmol), Arylboronic Acid B (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol).

  • Solvent: Add degassed 1,4-Dioxane/H₂O (5:1, 10 mL).

  • Reaction: Heat the mixture to 90°C and stir for 12 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The complete consumption of the brominated intermediate validates the efficiency of the XPhos ligand. Additionally, ¹H NMR of an aliquot should show the absolute loss of the isolated aromatic proton splitting pattern characteristic of the 2-bromo intermediate.

  • Workup: Acidify to pH 2, extract with EtOAc, and purify the final compound via reverse-phase chromatography.

G A 2-Bromo-5-iodomandelic acid (Bifunctional Scaffold) B Mild Pd(0) Catalysis (25°C, Pd(PPh3)4) A->B C Selective C-I Activation (5-Position) B->C Fast Oxidative Addition D 5-Substituted-2-bromo Intermediate C->D E Elevated Temp Pd(0) (90°C, Pd/XPhos) D->E F C-Br Activation (2-Position) E->F Overcomes High BDE G 2,5-Disubstituted Target Molecule F->G

Workflow of orthogonal cross-coupling exploiting C-I vs C-Br reactivity differences.

References

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: Monatshefte für Chemie - Chemical Monthly (via PubMed Central) URL:[Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: Journal of the American Chemical Society URL:[Link]

Comparative

A Researcher's Guide to Benchmarking Catalytic Efficiency: The Case of 2-bromo-5-iodomandelic Acid

For researchers, scientists, and drug development professionals, the quest for more efficient and specific catalysts is a perpetual frontier. The ability to accurately benchmark the performance of a catalyst against know...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for more efficient and specific catalysts is a perpetual frontier. The ability to accurately benchmark the performance of a catalyst against known standards is fundamental to this endeavor. This guide provides an in-depth, technical framework for evaluating the catalytic efficiency of enzymes using a novel substrate, 2-bromo-5-iodomandelic acid, and comparing its performance against established alternatives.

The principles and protocols outlined herein are designed to be broadly applicable, providing a robust methodology for characterizing any new enzyme-substrate pair. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in established enzymatic principles.

The Significance of Catalytic Efficiency (kcat/Km)

In the realm of enzyme kinetics, the ratio of kcat to Km, often referred to as the catalytic efficiency or specificity constant, is a crucial parameter. It provides a measure of how efficiently an enzyme can convert a substrate into a product.

  • kcat (the turnover number): This represents the number of substrate molecules that a single enzyme molecule can convert into product per unit of time when the enzyme is saturated with the substrate.

  • Km (the Michaelis constant): This is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is often used as an indicator of the affinity of the enzyme for its substrate; a lower Km generally suggests a higher affinity.

The kcat/Km ratio, therefore, encapsulates both the catalytic speed and the substrate-binding affinity, offering a comprehensive measure of an enzyme's effectiveness with a particular substrate.

2-bromo-5-iodomandelic Acid: A Novel Substrate for Catalytic Exploration

Mandelic acid and its derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals. The introduction of halogen atoms, such as bromine and iodine, onto the aromatic ring can significantly influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with an enzyme's active site. 2-bromo-5-iodomandelic acid presents a unique case for studying enzymatic activity due to the presence of two different, bulky halogen substituents.

Benchmarking Strategy: A Comparative Approach

Our strategy will focus on determining the kinetic parameters of a suitable enzyme, such as Mandelate Racemase (MR) or (S)-Mandelate Dehydrogenase (MDH) , with 2-bromo-5-iodomandelic acid. These enzymes are known to act on a variety of mandelic acid derivatives. The obtained data can then be compared with the established kinetic parameters for these enzymes with other substrates.

Potential Enzymes for Investigation:
  • Mandelate Racemase (EC 5.1.2.2): This enzyme catalyzes the interconversion of (R)- and (S)-mandelate and is a member of the enolase superfamily.

  • (S)-Mandelate Dehydrogenase (EC 1.1.99.31): This enzyme catalyzes the oxidation of (S)-mandelate to phenylglyoxylate.

Experimental Protocol: Determining Catalytic Efficiency

The following is a detailed, step-by-step methodology for determining the kinetic parameters of an enzyme with 2-bromo-5-iodomandelic acid. This protocol is designed to be adaptable for use with other novel substrates as well.

I. Reagent and Instrument Preparation
  • Enzyme Solution: Prepare a stock solution of the purified enzyme (e.g., Mandelate Racemase or (S)-Mandelate Dehydrogenase) of known concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The precise concentration will need to be determined empirically to ensure a measurable reaction rate.

  • Substrate Stock Solution: Prepare a high-concentration stock solution of 2-bromo-5-iodomandelic acid in the same buffer. Due to the aromatic nature of the substrate, a small amount of an organic solvent like DMSO may be required for complete dissolution, but the final concentration in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

  • Buffer and Cofactors: Ensure the assay buffer is at the optimal pH for the chosen enzyme. If using a dehydrogenase, include the necessary cofactor (e.g., NAD+) in the buffer at a saturating concentration.

  • Spectrophotometer: Use a UV/Vis spectrophotometer capable of time-course measurements at a specific wavelength.

II. Determining the Optimal Wavelength for Monitoring the Reaction

Before initiating kinetic assays, it is crucial to identify a wavelength where the product absorbs light differently from the substrate. For a dehydrogenase acting on 2-bromo-5-iodomandelic acid, the formation of the corresponding α-keto acid can be monitored by the increase in absorbance at a specific wavelength, or the reduction of NAD+ to NADH can be monitored at 340 nm.

III. Performing the Kinetic Assay

The following steps outline a typical kinetic assay using a spectrophotometer:

  • Prepare a series of substrate dilutions: From the stock solution, prepare a range of 2-bromo-5-iodomandelic acid concentrations in the assay buffer. A typical range might be from 0.1 to 10 times the expected Km.

  • Set up the reaction cuvettes: In a set of cuvettes, add the appropriate volume of each substrate dilution and the assay buffer to a final volume of, for example, 1 mL.

  • Equilibrate the temperature: Incubate the cuvettes in the spectrophotometer's temperature-controlled cuvette holder to reach the desired assay temperature (e.g., 25°C or 37°C).

  • Initiate the reaction: Add a small, fixed volume of the enzyme solution to each cuvette to start the reaction. Mix quickly and thoroughly.

  • Monitor the reaction: Immediately begin recording the change in absorbance over time at the predetermined wavelength. Collect data for a period sufficient to determine the initial linear rate of the reaction.

  • Control Reactions: Perform control reactions without the enzyme to account for any non-enzymatic substrate degradation.

IV. Data Analysis
  • Determine the initial velocity (V₀): For each substrate concentration, plot absorbance versus time. The initial velocity (V₀) is the slope of the initial linear portion of this curve.

  • Convert absorbance to concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation in molar units, if the extinction coefficient (ε) of the product is known.

  • Determine Vmax and Km: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the values of Vmax and Km. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.

  • Calculate kcat and Catalytic Efficiency:

    • kcat = Vmax / [E]t , where [E]t is the total enzyme concentration in the assay.

    • Catalytic Efficiency = kcat / Km

Comparative Data: Benchmarking Against Known Substrates

To provide a context for the newly acquired data for 2-bromo-5-iodomandelic acid, the following table presents a compilation of kinetic parameters for mandelate racemase and (S)-mandelate dehydrogenase with various alternative substrates, as reported in the literature.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Mandelate Racemase (R)-Mandelate0.9 ± 0.2670 ± 40(7.4 ± 0.7) x 10⁵
(S)-Mandelate0.7 ± 0.1590 ± 30(8.42 ± 1.27) x 10⁵
(R)-Trifluorolactate1.2--
(S)-Mandelate Dehydrogenase (S)-Mandelate---
(S)-p-Chloromandelate----
(S)-p-Bromomandelate----
(S)-p-Nitromandelate----

Note: The table is populated with example data from the literature. A comprehensive search would be required to fill in all values for a specific comparative study.

Visualizing the Workflow and Catalytic Mechanism

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the proposed catalytic mechanism.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution dilute_substrate Create Substrate Dilutions prep_enzyme->dilute_substrate prep_substrate Prepare Substrate Stock prep_substrate->dilute_substrate prep_buffer Prepare Assay Buffer prep_buffer->dilute_substrate setup_cuvettes Set up Reaction Cuvettes dilute_substrate->setup_cuvettes equilibrate Temperature Equilibration setup_cuvettes->equilibrate initiate Initiate Reaction equilibrate->initiate monitor Monitor Absorbance Change initiate->monitor calc_v0 Determine Initial Velocity (V₀) monitor->calc_v0 plot_mm Michaelis-Menten Plot calc_v0->plot_mm calc_params Calculate Vmax and Km plot_mm->calc_params calc_eff Calculate kcat and kcat/Km calc_params->calc_eff

Caption: Experimental workflow for determining enzyme kinetic parameters.

General Catalytic Mechanism for a Dehydrogenase

catalytic_mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (S) (2-bromo-5-iodomandelic acid) ES->E k-1 EP Enzyme-Product Complex (EP) ES->EP kcat EP->E k-2 P Product (P) + NADH EP->P NAD NAD+ NAD->ES

Caption: Generalized Michaelis-Menten mechanism for a dehydrogenase.

Conclusion and Future Directions

This guide provides a comprehensive framework for researchers to benchmark the catalytic efficiency of enzymes with novel substrates like 2-bromo-5-iodomandelic acid. By following the detailed experimental protocols and data analysis procedures, scientists can generate robust and comparable kinetic data.

The insights gained from such studies are invaluable for understanding enzyme-substrate interactions, guiding protein engineering efforts to improve catalytic performance, and ultimately accelerating the development of novel biocatalysts for applications in drug synthesis and other biotechnological fields. The exploration of how different halogen substitutions on the mandelic acid scaffold affect enzymatic activity will contribute to a deeper understanding of the structure-activity relationships that govern enzyme catalysis.

References

  • Mandelate racemase (MR) from Pseudomonas putida catalyzes the Mg(2+)-dependent 1,1-proton transfer that interconverts the enantiomers of mandelate. Because trifluorolactate is also a substrate of MR, we anticipated that replacing the phenyl rings of the competitive, substrate-product analogue inhibitor benzilate (Ki = 0.7 mM) with trifluoromethyl groups might furnish an inhibitor. Surprisingly, the substrate-product analogue 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)

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